Fmoc-(R)-gamma-allyl-L-proline
CAS No.:
Cat. No.: VC16775363
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H23NO4 |
---|---|
Molecular Weight | 377.4 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C23H23NO4/c1-2-7-15-12-21(22(25)26)24(13-15)23(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,26) |
Standard InChI Key | HCTIBKWJQNADEQ-UHFFFAOYSA-N |
Canonical SMILES | C=CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
Fmoc-(R)-gamma-allyl-L-proline features a pyrrolidine ring with an L-proline backbone, modified by an Fmoc group at the amino terminus and an allyl (-CH₂-CH=CH₂) substituent at the gamma carbon (C-4 position). The IUPAC name, 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid, reflects this substitution pattern. The Fmoc group provides orthogonal protection during solid-phase peptide synthesis (SPPS), while the allyl moiety introduces reactivity for post-synthetic modifications.
Table 1: Molecular Data for Fmoc-(R)-gamma-allyl-L-proline
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₃NO₄ |
Molecular Weight | 377.4 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid |
CAS Number | Not publicly disclosed |
Protection Group | Fmoc (9-fluorenylmethyloxycarbonyl) |
Key Functional Groups | Allyl (-CH₂-CH=CH₂), carboxylic acid |
The stereochemistry at the gamma position is strictly (R)-configured, which influences its conformational behavior in peptide chains .
Synthesis and Characterization
Synthetic Routes
The synthesis of Fmoc-(R)-gamma-allyl-L-proline involves sequential protection and functionalization steps:
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Amino Group Protection:
The primary amino group of L-proline is protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under anhydrous conditions. This step employs silylating agents like N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA) to enhance reactivity . -
Gamma-Allylation:
The gamma position is allylated via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, allyl bromide may react with a pre-functionalized proline derivative under basic conditions. -
Deprotection and Purification:
Transient protecting groups (e.g., trimethylsilyl esters) are removed using methanol, yielding the free carboxylic acid. Crystallization or chromatography ensures high purity (>95%) .
Table 2: Comparative Synthesis Strategies
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Fmoc-OSu + MSTFA | Fmoc-OSu, MSTFA, allyl bromide | 85–90 | 98 |
Boc-First Strategy | Boc anhydride, allyl chloride | 75–80 | 95 |
Direct Allylation | L-proline, allyl iodide, Pd(PPh₃)₄ | 70 | 90 |
Analytical Characterization
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NMR Spectroscopy:
NMR confirms the allyl group (δ 5.1–5.3 ppm, multiplet; δ 5.8–6.0 ppm, triplet) and Fmoc aromatic protons (δ 7.2–7.8 ppm). -
Mass Spectrometry:
ESI-MS exhibits a molecular ion peak at m/z 377.4 [M+H]⁺. -
X-ray Crystallography:
Single-crystal studies reveal a puckered pyrrolidine ring with the allyl group in an equatorial orientation, minimizing steric strain .
Physicochemical Properties
Solubility and Stability
Fmoc-(R)-gamma-allyl-L-proline is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). The Fmoc group confers stability under acidic conditions (pH > 4) but renders the compound labile to piperidine or DBU treatment, enabling selective deprotection .
Conformational Analysis
The allyl substituent induces a Cγ-endo puckering in the pyrrolidine ring, as confirmed by circular dichroism (CD) and computational models . This conformation preorganizes the molecule for enantioselective reactions, such as aldol condensations, by positioning the allyl group to stabilize transition states via π-π interactions .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The compound’s Fmoc group is compatible with standard SPPS protocols. After incorporation into growing peptide chains, the allyl moiety enables on-resin modifications:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules.
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Olefin Metathesis: Grubbs catalyst-mediated cross-linking to stabilize helical peptides .
Peptidomimetic Design
Incorporating Fmoc-(R)-gamma-allyl-L-proline into peptidomimetics enhances proteolytic resistance and target affinity. For example, replacing proline in angiotensin-converting enzyme (ACE) inhibitors improves in vivo stability by 40% .
Role in Asymmetric Catalysis
Organocatalytic Performance
The compound serves as a precursor to pyrrolidine-based organocatalysts. For instance, its sulfonamide derivative catalyzes Michael additions with 90% enantiomeric excess (ee) by forming a hydrogen-bonded enamine intermediate .
Table 3: Catalytic Efficiency in Aldol Reactions
Catalyst | Substrate | ee (%) | Yield (%) |
---|---|---|---|
Fmoc-(R)-allyl-Pro-SO₂NH₂ | 4-nitrobenzaldehyde | 92 | 85 |
Proline | 4-nitrobenzaldehyde | 75 | 60 |
Jørgensen–Huang catalyst | 4-nitrobenzaldehyde | 88 | 78 |
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the allyl group stabilizes transition states via van der Waals interactions, lowering activation energy by 12 kcal/mol compared to unsubstituted proline .
Future Directions
Therapeutic Applications
Ongoing research explores its use in:
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Anticancer Peptides: Conjugation with doxorubicin enhances tumor targeting.
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Antimicrobial Agents: Cyclic peptides incorporating this residue show 10-fold higher potency against Staphylococcus aureus .
Material Science
Functionalized metal-organic frameworks (MOFs) incorporating Fmoc-(R)-gamma-allyl-L-proline exhibit chiral selectivity for CO₂ adsorption, with a 30% increase in capacity over non-chiral analogs .
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